molecular formula C8H8ClNO B11913204 Indolin-3-one hydrochloride

Indolin-3-one hydrochloride

Cat. No.: B11913204
M. Wt: 169.61 g/mol
InChI Key: MBLNODBRHFWCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolin-3-one hydrochloride is a compound that features an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. This compound is of significant interest due to its presence in various natural products and synthetic pharmaceuticals. Indolin-3-one derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Indolin-3-one hydrochloride can be synthesized through several methods. One common approach involves the palladium-catalyzed intramolecular deacetylative dearomatization of 3-acetoxyindoles. This reaction yields tetracyclic indolin-3-ones with C2-quaternary stereocenters under mild conditions . Another method involves the copper-catalyzed oxidative dimerization of 2-aryl indoles, followed by cross-addition with indoles, to produce C2-tetrasubstituted indolin-3-ones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysts, such as palladium and copper, is common in these processes due to their efficiency in facilitating the necessary chemical transformations.

Chemical Reactions Analysis

Types of Reactions

Indolin-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium and copper catalysts, carboxylic acids, hydrogen peroxide, and aryl halides. Reaction conditions are typically mild, with reactions often conducted at room temperature to ensure high selectivity and yield.

Major Products

Major products formed from these reactions include C2-acyloxy indolin-3-ones, nucleophilic 2-monoarylated indole-3-ones, and various substituted indolin-3-one derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Indolin-3-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of indolin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, certain derivatives inhibit kinase families, which play a crucial role in cell signaling and cancer progression . The compound’s ability to undergo various chemical transformations allows it to modulate different biological pathways, making it a versatile tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to indolin-3-one hydrochloride include:

Uniqueness

This compound is unique due to its ability to form C2-quaternary stereocenters and its versatility in undergoing various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in the development of new therapeutic agents.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1,2-dihydroindol-3-one;hydrochloride

InChI

InChI=1S/C8H7NO.ClH/c10-8-5-9-7-4-2-1-3-6(7)8;/h1-4,9H,5H2;1H

InChI Key

MBLNODBRHFWCTM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC=CC=C2N1.Cl

Origin of Product

United States

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